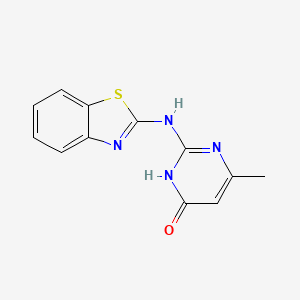

2-(2-Benzothiazolylamino)-6-methylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c1-7-6-10(17)15-11(13-7)16-12-14-8-4-2-3-5-9(8)18-12/h2-6H,1H3,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKPTIZTYVUHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzothiazolylamino)-6-methylpyrimidin-4(3H)-one typically involves the reaction of 2-aminobenzothiazole with 2-chloro-6-methylpyrimidin-4(3H)-one under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzothiazolylamino)-6-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine or benzothiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.

Scientific Research Applications

2-(2-Benzothiazolylamino)-6-methylpyrimidin-4(3H)-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.

Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(2-Benzothiazolylamino)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one (CAS 86328-33-8)

- Structural Differences : Replaces benzothiazole with benzoxazole (sulfur in benzothiazole vs. oxygen in benzoxazole).

- Physicochemical Properties: Property this compound 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one Molecular Formula C₁₂H₁₀N₄OS C₁₂H₁₀N₄O₂ Molecular Weight ~258.3 g/mol 242.24 g/mol LogP Higher (due to S atom) 2.45 Biological Activity Enhanced lipophilicity may improve membrane permeation Lower metabolic stability due to O atom

2-(1,3-Benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one

- Structural Differences : Contains a methoxymethyl group at the 6-position instead of a methyl group.

- Functional Impact: The methoxymethyl group increases solubility in polar solvents compared to the methyl group . Exhibits dual functionality (benzoxazole + pyrimidinone), enabling applications in polymer chemistry and enzyme interaction studies .

Quinazoline-Pyrimidine Hybrids

2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one

- Structural Differences : Incorporates a quinazoline ring instead of benzothiazole.

- Biological Activity: Quinazoline derivatives are known for anticancer activity (e.g., erlotinib analogs) . The 4-methylbenzyl substituent enhances binding to tyrosine kinase receptors, unlike the simpler benzothiazole group in the target compound .

5-(4-Chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one

- Key Features : Chlorobenzyl and methoxy groups improve receptor selectivity.

- Comparison: The chloro substituent increases electrophilicity, enhancing covalent interactions with biological targets compared to the non-halogenated benzothiazole .

Simplified Pyrimidinone Derivatives

2-Mercapto-6-methylpyrimidin-4(3H)-one

2-Hydrazinyl-6-methylpyrimidin-4(3H)-one

- Key Differences : Hydrazine substituent instead of benzothiazole.

- Applications : Serves as a ligand for metal coordination complexes, unlike the target compound’s focus on enzyme inhibition .

Research Implications

The benzothiazole-pyrimidinone scaffold offers a balance between lipophilicity and reactivity, making it versatile for drug discovery. However, quinazoline hybrids remain superior in targeted anticancer therapies, while benzoxazole analogs are preferable for applications requiring metabolic stability . Future research should explore hybrid systems combining benzothiazole with quinazoline to leverage synergistic effects.

Biological Activity

The compound 2-(2-Benzothiazolylamino)-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse research studies and findings.

Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H10N4OS

- Molecular Weight : 222.27 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Appearance | Yellow solid |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that compounds with a benzothiazole moiety exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

In a study conducted by , new derivatives of benzothiazoles were synthesized and evaluated for their antimicrobial activity. The results showed that the presence of electron-withdrawing groups enhanced the antibacterial efficacy of these compounds.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study published in PubMed reported that certain benzothiazole derivatives could inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the inhibition of topoisomerase II, which is crucial for DNA replication and repair.

Inhibition of Tyrosine Kinase Activity

According to a patent document , compounds similar to this compound have been shown to inhibit tyrosine kinase activity, particularly in growth factor receptors such as VEGFR-2. This inhibition is associated with antiproliferative effects, making it a candidate for therapeutic applications in cancer treatment.

Study 1: Antimicrobial Efficacy

In a comparative study, several benzothiazole derivatives were tested against common pathogens. The results indicated that this compound exhibited notable activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.

Study 2: Cytotoxicity Assay

A cytotoxicity assay was performed on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated significant cytotoxic effects at concentrations ranging from 10 to 50 µM, with IC50 values indicating strong potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Benzothiazolylamino)-6-methylpyrimidin-4(3H)-one, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves cyclization of precursors such as thiouracil derivatives with benzothiazole-containing reagents. Key steps include nucleophilic substitution and cyclization under controlled pH and temperature. For example, sodium methoxide in methanol facilitates deprotonation, followed by reaction with phenacyl bromides or analogous electrophiles to form the pyrimidinone core . Solvents like ethanol or dichloromethane are often used, with yields optimized by maintaining anhydrous conditions and stoichiometric ratios of reagents.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodology :

- NMR Spectroscopy : H and C NMR in DMSO-d confirm the presence of benzothiazole and pyrimidinone moieties (e.g., NH protons at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal refinement to resolve bond lengths and angles, particularly for tautomeric forms of the pyrimidinone ring .

- Mass Spectrometry : LC/MS (e.g., API 150EX) verifies molecular weight (242.237 g/mol) and fragmentation patterns .

Q. What are the primary research applications of this compound in chemistry and biology?

- Methodology :

- Chemical Building Block : Used in heterocyclic chemistry to synthesize fused-ring systems via reactions like halocyclization (e.g., iodine-mediated cyclization to form thiazolo-pyrimidinium derivatives) .

- Biological Probes : Screened for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., cyclization or substitution) be elucidated experimentally?

- Methodology :

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate constants under varying temperatures/pH.

- Isotopic Labeling : Use O or N-labeled precursors to track atom migration during cyclization .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and intermediates, validated against experimental data like IR or Raman spectra .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticonvulsant efficacy vs. toxicity)?

- Methodology :

- Dose-Response Analysis : Conduct in vivo assays (e.g., pentylenetetrazole-induced seizures in rats) with varying doses to establish therapeutic indices .

- Metabolite Profiling : Use LC-MS/MS to identify bioactive vs. toxic metabolites, correlating results with in vitro cytotoxicity (e.g., MTT assays) .

- Structural Analog Comparison : Compare IC values of derivatives (e.g., replacing benzothiazole with benzoxazole) to isolate pharmacophoric groups .

Q. How can synthetic pathways be optimized for scalability without compromising purity?

- Methodology :

- Flow Chemistry : Continuous flow reactors reduce side reactions and improve heat management during exothermic steps (e.g., cyclization) .

- Green Solvent Screening : Test biodegradable solvents (e.g., cyclopentyl methyl ether) to replace dichloromethane, monitored by GC for residual solvent analysis .

- Crystallization Engineering : Use anti-solvent addition (e.g., water in DMF) to enhance crystal purity, analyzed via PXRD .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Methodology :

- Molecular Docking : AutoDock Vina or Glide simulates binding poses with targets like DNA topoisomerase II, validated by mutagenesis studies .

- MD Simulations : GROMACS models ligand-receptor dynamics over 100 ns trajectories to assess stability of key hydrogen bonds .

- QSAR Modeling : Build regression models using descriptors (e.g., LogP, PSA) to correlate structure with bioactivity across derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.